molecular formula C32H56O8 B150530 rathbunioside R1 CAS No. 350689-78-0

rathbunioside R1

Cat. No.: B150530
CAS No.: 350689-78-0
M. Wt: 568.8 g/mol
InChI Key: WRGWWNXPGRAMSC-CJSYLMLXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rathbunioside R1 involves the extraction from natural sources, primarily the starfish Asterias rathbuni Verrill. The extraction process typically includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form .

Industrial Production Methods: advancements in synthetic biology and chemical synthesis may provide alternative methods for large-scale production in the future .

Chemical Reactions Analysis

Types of Reactions: Rathbunioside R1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and applications .

Scientific Research Applications

Rathbunioside R1 has several scientific research applications, including:

    Chemistry: Used as a reference compound for studying steroid glycosides and their chemical properties.

    Biology: Investigated for its biological activity, including its effects on cell division and potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, particularly in the context of anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of bioactive compounds and natural product-based pharmaceuticals

Mechanism of Action

The mechanism of action of Rathbunioside R1 involves its interaction with cellular targets, leading to inhibition of cell division. The compound has been shown to exert its effects by interfering with the normal progression of the cell cycle, particularly at the mitotic phase. This action is mediated through its interaction with specific molecular targets, including microtubules and associated proteins .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which includes a cholestane backbone with multiple hydroxyl groups and a xylopyranoside moiety. This unique structure contributes to its distinct biological activity and potential therapeutic applications .

Properties

IUPAC Name

(2S,3R,4S,5R)-2-[(3S,6R)-2-methyl-6-[(3S,5S,6S,8R,9S,10R,13R,14S,15R,17R)-3,6,15-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H56O8/c1-16(2)26(40-30-29(38)28(37)25(36)15-39-30)7-6-17(3)21-14-24(35)27-19-13-23(34)22-12-18(33)8-10-31(22,4)20(19)9-11-32(21,27)5/h16-30,33-38H,6-15H2,1-5H3/t17-,18+,19-,20+,21-,22-,23+,24-,25-,26+,27-,28+,29-,30+,31-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGWWNXPGRAMSC-CJSYLMLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC(C)C1CC(C2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C)O)OC5C(C(C(CO5)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@@H](C(C)C)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)[C@H]2C[C@H]([C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5)O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H56O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.